Physicochemical Properties & Synthetic Utility of 4-Chloro-3-nitro-1,7-naphthyridine
Physicochemical Properties & Synthetic Utility of 4-Chloro-3-nitro-1,7-naphthyridine
[1][2][3]
Executive Summary
4-Chloro-3-nitro-1,7-naphthyridine (CAS: 1824294-05-4) is a highly activated heterocyclic building block used primarily in the discovery of kinase inhibitors and KRAS G12D targeting agents.[1][2][3] Its utility stems from the specific electronic arrangement of the 1,7-naphthyridine core: the 3-nitro group and the N-7 nitrogen atom cooperatively activate the C-4 position for facile nucleophilic aromatic substitution (SNAr).[1][2][3] This guide provides a comprehensive analysis of its physicochemical data, reactivity profiles, and handling protocols to support its use in high-value drug development campaigns.[3][4][5]
Chemical Identity & Structural Analysis[3][6][7]
The compound is a bicyclic heteroaromatic system where the electron-deficient nature of the pyridine rings is further enhanced by a nitro group.[2][3]
| Parameter | Data |
| IUPAC Name | 4-Chloro-3-nitro-1,7-naphthyridine |
| CAS Registry Number | 1824294-05-4 |
| Molecular Formula | C₈H₄ClN₃O₂ |
| Molecular Weight | 209.59 g/mol |
| SMILES | ClC1=C(=O)C=NC2=CC=NC=C12 |
| Key Functional Groups | Aryl Chloride (Leaving Group), Nitro (Activator), Naphthyridine Nitrogen (N-1, N-7) |
Electronic Activation Analysis
The reactivity of the C-4 chlorine is governed by three converging electronic factors:
-
Inductive Effect (-I): The adjacent N-1 and the vinylogous N-7 withdraw electron density from the C-4 carbon.[1][2][3]
-
Mesomeric Effect (-M): The ortho-nitro group at C-3 stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.[2][3]
-
Scaffold Deficit: The 1,7-naphthyridine ring is inherently π-deficient, making it more susceptible to nucleophiles than comparable quinoline analogs.[2][3]
Physicochemical Properties[2][3][13][14]
The following data aggregates experimental observations from patent literature and predicted values based on structural analogs.
| Property | Value / Description | Source/Note |
| Physical State | Solid | [1] |
| Appearance | Brown to dark yellow powder | [1] |
| Melting Point | >150 °C (Decomposition likely) | Analogous nitro-heterocycles |
| Solubility | Soluble in DMSO, DMF, 1,4-Dioxane, CH₂Cl₂.[1][2][3][6] Low solubility in water.[2][3][5] | Empirical observation |
| LogP (Predicted) | ~1.5 - 1.9 | Consensus estimation |
| Mass Spectrometry | [M+H]⁺ = 210.1 m/z | ESI-MS [1] |
| Storage Stability | Moisture sensitive (hydrolysis to 4-one).[1][2] Store at -20°C under inert gas. | Standard protocol |
Reactivity & Synthetic Utility[3][15]
The core utility of 4-Chloro-3-nitro-1,7-naphthyridine lies in its role as a precursor to 4-amino-3-nitro derivatives, which are subsequently reduced to 3,4-diamino systems for cyclization into tricyclic scaffolds (e.g., imidazo[4,5-c][1,7]naphthyridines).[1][2][3]
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chlorine atom by primary or secondary amines is the most common transformation.[2][4][5] Due to the high activation, these reactions often proceed under mild conditions (room temperature to 80°C) using a non-nucleophilic base (DIPEA, Et₃N).[4][5]
Nitro Group Reduction
Following SNAr, the 3-nitro group is typically reduced to an amine.[2][3] Common methods include:
-
Catalytic Hydrogenation: H₂ / Pd-C (Cleanest, but requires care with halogenated intermediates if dehalogenation is a risk).[2][3][4]
-
Dissolving Metal Reduction: Fe / NH₄Cl or SnCl₂ (Robust, tolerates other sensitive groups).[2][4][5]
Cyclization
The resulting ortho-diamine system reacts with orthoesters, aldehydes, or phosgene equivalents to form fused imidazole or urea rings, critical for ATP-competitive kinase inhibitor design.[3][5]
Visualization of Reactivity Pathways[3]
Experimental Protocols
Protocol A: SNAr Displacement with a Secondary Amine
Adapted from WO2021083167 [1].[2][3]
Objective: Synthesis of a 4-amino-substituted intermediate.
-
Preparation: Dissolve 4-Chloro-3-nitro-1,7-naphthyridine (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.15 M concentration).[2][4][5]
-
Addition: Add the amine nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 1.1–2.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).[2][3][4]
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by LC-MS.[2][3]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (SiO₂) eluting with a gradient of MeOH in DCM (e.g., 0–10%).[2][4][5]
Protocol B: Handling & Stability Check
Self-Validating Step: Before committing valuable nucleophiles, check the quality of the starting material.[2][3]
-
TLC: Run a TLC (5% MeOH/DCM). The 4-chloro compound should appear as a distinct spot (R_f ~0.6-0.8).[1][2] A baseline spot indicates hydrolysis to the 4-hydroxy/4-one species (inactive for SNAr).[1][2]
-
LC-MS: Confirm the presence of the parent ion (m/z 210) and absence of the hydrolyzed mass (m/z ~192).[2][4]
Analytical Characterization
When characterizing this compound or its derivatives, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
MS Fragmentation:
-
Characteristic chlorine isotope pattern (3:1 ratio of M : M+2) is visible in the parent 4-chloro compound but disappears upon substitution with an amine.[2]
-
Analytical Workflow Diagram
Safety & Hazards
-
Corrosivity: As an activated aryl chloride, it can act as an alkylating agent (sensitizer).[2][4][5] Handle in a fume hood.
-
Toxicity: Nitroaromatics are potential mutagens.[2][3][5] Avoid inhalation of dust.[2][3][5]
-
Reactivity: Violent reaction possible with strong nucleophiles (hydrazine) or reducing agents in uncontrolled conditions.[2][4][5]
References
-
Patent: Substituted Heterocyclic Fused Cyclic Compound, Preparation Method Therefor and Pharmaceutical Use Thereof. WO2021083167A1. (2021).[2][4][5] Describes the synthesis and use of 4-chloro-3-nitro-1,7-naphthyridine in KRAS inhibitor synthesis.
-
General Reference: The Chemistry of Naphthyridines. Elsevier.[2][3][5] (Comprehensive review of naphthyridine reactivity and synthesis).
-
Database: ChemicalBook Entry for CAS 1824294-05-4.
Sources
- 1. 19616-28-5;;1902982-92-6;; CAS [chemicalbook.com]
- 2. Naphthyridinone | C25H18Cl3N3O3 | CID 11386747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. CN117242079A - KRAS G12D inhibitors and their uses - Google Patents [patents.google.com]
- 5. WO2021083167A1 - Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
